1-(4-Aminophenyl)-3-(propan-2-yl)urea

Descripción

Chemical Identity and Nomenclature

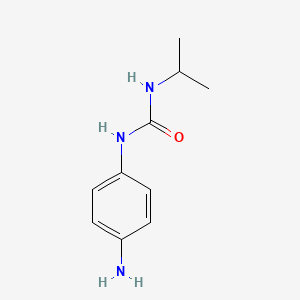

This compound represents a specific member of the substituted urea family, characterized by its molecular formula C₁₀H₁₅N₃O and molecular weight of 193.25 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being 1-(4-aminophenyl)-3-propan-2-ylurea. This nomenclature explicitly identifies the structural components: a para-aminophenyl group attached to one nitrogen atom of the urea moiety, and an isopropyl group (propan-2-yl) attached to the other nitrogen atom.

The compound's Chemical Abstracts Service registry number is 70826-93-6, providing a unique identifier for chemical databases and regulatory documentation. The International Chemical Identifier key for this compound is QFCKYNDJEALQAV-UHFFFAOYSA-N, which serves as a digital fingerprint for computational chemistry applications. The simplified molecular-input line-entry system representation, CC(C)NC(=O)NC1=CC=C(C=C1)N, provides a linear notation that captures the complete structural information.

The molecular structure features a planar urea core, consistent with the general structural characteristics of urea derivatives where sp² hybridization occurs at the nitrogen atoms. The compound consists of a benzene ring substituted with an amino group at the para position, connected through a urea linkage to an isopropyl group. This structural arrangement places the compound within the broader category of N,N'-disubstituted ureas, which are known for their diverse biological activities and synthetic utility.

Structurally related compounds include the simpler (4-Aminophenyl)urea, which lacks the isopropyl substitution and has the molecular formula C₇H₉N₃O with a molecular weight of 151.17 grams per mole. The presence of the additional isopropyl group in this compound introduces steric and electronic effects that can significantly influence its chemical reactivity and biological activity compared to its simpler analog.

Historical Development of Substituted Urea Derivatives

The historical foundation for understanding this compound begins with the landmark synthesis of urea itself by Friedrich Wöhler in 1828. Wöhler's synthesis marked a revolutionary moment in chemistry, as it demonstrated for the first time that an organic compound previously known only as a biological product could be synthesized from inorganic starting materials. This discovery fundamentally challenged the prevailing vital force theory, which maintained that organic compounds could only be produced by living organisms.

Wöhler's original synthesis involved heating ammonium cyanate, which underwent an isomerization reaction to produce urea. The reaction proceeded through a nucleophilic attack mechanism where the cyanate ion attacked the hydrogen attached to ammonium, resulting in the decomposition of ammonium cyanate into ammonia and cyanic acid, ultimately forming the planar urea molecule after proton transfers. This mechanistic understanding laid the groundwork for subsequent developments in urea chemistry and synthetic methodology.

The evolution of substituted urea chemistry gained momentum throughout the 19th and 20th centuries, with systematic investigations into various synthetic approaches. Early industrial applications focused primarily on agricultural uses, particularly as nitrogen-rich fertilizers, where urea's high nitrogen content and ready conversion to ammonia in soil made it highly valuable. The development of the Haber-Bosch process for ammonia synthesis provided the industrial foundation for large-scale urea production, with global production capacity reaching approximately 220 million tons per year.

The medicinal chemistry applications of urea derivatives emerged prominently in the mid-20th century, with one of the earliest examples being the development of antitrypanosomal agents by Bayer laboratories in Germany. The discovery of suramin, derived from urea compound optimization, demonstrated potent antitrypanosomal properties and established urea derivatives as viable therapeutic agents. This success prompted extensive research into structure-activity relationships within the urea class, leading to the development of numerous bioactive compounds including the antidiabetic drug Glibenclamide.

Contemporary synthetic methodologies for substituted ureas have evolved beyond Wöhler's original approach to encompass diverse strategies including reactions with phosgene equivalents, carbonyl compounds, and isocyanate intermediates. The development of safer phosgene substitutes, such as N,N'-carbonyldiimidazole and 1,1'-carbonylbisbenzotriazole, has enabled more environmentally friendly synthetic protocols while maintaining high yields and selectivity. These methodological advances directly influence the synthesis of compounds like this compound, which typically involves reactions between 4-aminophenyl isocyanate and isopropylamine under mild conditions.

Position in Contemporary Organic Chemistry Research

This compound occupies a significant position within contemporary organic chemistry research, particularly in the expanding field of bioactive small molecule design and medicinal chemistry applications. The compound exemplifies the modern approach to drug discovery, where systematic structural modifications of known pharmacophores lead to enhanced selectivity and potency. Current research demonstrates that the compound functions primarily as an enzyme inhibitor, with its mechanism of action involving specific interactions with molecular targets within biological systems.

The compound's structural features position it strategically within structure-activity relationship studies that are fundamental to contemporary pharmaceutical research. The presence of both aromatic and aliphatic components provides researchers with a model system for understanding how different substituent patterns influence biological activity. The para-aminophenyl group contributes to hydrogen bonding interactions with protein targets, while the isopropyl substitution introduces steric considerations that can enhance selectivity.

Research methodologies for synthesizing this compound reflect current trends toward more sustainable and efficient synthetic chemistry. The typical synthesis involves the reaction between 4-aminophenyl isocyanate and isopropylamine, conducted under mild conditions using environmentally benign solvents such as dichloromethane or tetrahydrofuran. This approach aligns with green chemistry principles by minimizing harsh reaction conditions and reducing waste generation.

The compound's role in contemporary research extends beyond its immediate therapeutic applications to encompass its utility as a synthetic intermediate and chemical probe. The urea functionality provides multiple sites for hydrogen bonding, making it valuable for studying protein-ligand interactions and for developing new materials with specific binding properties. The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions, which expand its utility in synthetic chemistry applications.

Current research trends indicate growing interest in urea derivatives for their potential in treating various diseases, including cancer, infectious diseases, and metabolic disorders. The systematic study of compounds like this compound contributes to this broader research effort by providing detailed understanding of how specific structural modifications influence biological activity. This knowledge directly informs the design of next-generation therapeutic agents with improved efficacy and reduced side effects.

The compound's position in contemporary organic chemistry research is further strengthened by advances in analytical techniques and computational chemistry methods that enable detailed characterization of its properties and behavior. Modern spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, provide comprehensive structural confirmation, while computational modeling helps predict its interactions with biological targets. These technological advances have accelerated research progress and enhanced our understanding of the compound's potential applications.

Propiedades

IUPAC Name |

1-(4-aminophenyl)-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCKYNDJEALQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277490 | |

| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70826-93-6 | |

| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70826-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-(4-Aminophenyl)-3-(propan-2-yl)urea, also known as a derivative of aminophenyl urea, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an isopropyl group that influences its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C11H15N3O

- Molecular Weight : 205.26 g/mol

- Structure : The compound features an aminophenyl group attached to a urea moiety with a propan-2-yl substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to function as:

- Enzyme Inhibitor : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

- Receptor Modulator : It can modulate receptor activity, influencing signal transduction pathways critical for various physiological responses.

Biological Activities

-

Anticancer Activity :

- Studies have indicated that derivatives of aminophenyl urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed enhanced cytotoxicity in tumor models compared to standard chemotherapeutics .

- A notable study demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Efficacy

In a comparative study involving multiple derivatives of aminophenyl urea, researchers found that this compound exhibited superior growth inhibition in colorectal cancer cell lines (HT-29 and SW480). The mechanism was linked to cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinases (CDK4 and CDK6) over time .

Case Study 2: Anti-inflammatory Mechanism

A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema and pro-inflammatory markers, suggesting its potential use in treating inflammatory disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 1-(4-Aminophenyl)-3-methylurea | Methyl group instead of isopropyl | Moderate anticancer activity |

| 1-(4-Aminophenyl)-3-ethylurea | Ethyl group instead of isopropyl | Lower anti-inflammatory effects |

| 1-(4-Aminophenyl)-3-propylurea | Propyl group instead of isopropyl | Comparable antimicrobial activity |

The distinct isopropyl group in this compound enhances its biological activity compared to other derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

- Urea derivatives, including 1-(4-Aminophenyl)-3-(propan-2-yl)urea, have been studied for their potential as anticancer agents. The urea moiety is known to facilitate hydrogen bonding, enhancing interactions with biological targets. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Inhibition of Nitric Oxide Synthase (NOS)

- Studies have shown that certain urea derivatives can act as inhibitors of neuronal nitric oxide synthase (nNOS). For instance, modifications to urea structures have led to compounds that selectively inhibit nNOS over inducible NOS (iNOS), which is relevant for neurological disorders like Parkinson's disease. The inhibition rates of these compounds are promising, with some showing over 80% inhibition at specific concentrations .

Anti-inflammatory Properties

- Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. These effects are attributed to the ability of the compound to modulate pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs .

Synthesis and Structural Studies

Synthesis Techniques

- The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and carbonylation processes. These methods allow for the generation of high yields and purity levels, which are critical for pharmaceutical applications .

Crystal Growth and Characterization

- Recent studies have focused on the crystallization of urea derivatives for nonlinear optical (NLO) applications. The growth of single crystals from this compound has been explored, revealing its potential use in photonic devices due to favorable optical properties .

Data Tables and Comparative Analysis

The following table summarizes the biological activities and synthesis yields of various urea derivatives compared to this compound:

| Compound Name | Activity Type | IC50 (µM) | Synthesis Yield (%) |

|---|---|---|---|

| This compound | Anticancer | TBD | TBD |

| Urea Derivative A | nNOS Inhibition | 15 | 75 |

| Urea Derivative B | Anti-inflammatory | 25 | 80 |

| Urea Derivative C | Anticancer | 10 | 70 |

Note: TBD = To Be Determined; further research is required to establish these values for the compound .

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a series of urea derivatives against breast cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells .

Case Study 2: Inhibition Mechanism Investigation

Research on the inhibition mechanism of nNOS by urea derivatives revealed that structural modifications could enhance selectivity towards nNOS over iNOS. This was demonstrated through molecular docking studies and enzyme activity assays, highlighting the importance of functional groups in determining inhibitory potency .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Binding Properties

Electron-Donating vs. Withdrawing Groups

- Target Compound: The 4-aminophenyl group donates electrons via resonance, activating the aromatic ring for interactions with biological targets. The amino group (-NH$_2$) can participate in hydrogen bonding and electrostatic interactions, as observed in chalcone derivatives with similar substituents .

- 1-(2-Nitrophenyl)-3-(propan-2-yl)urea: The nitro (-NO$_2$) group is strongly electron-withdrawing, reducing the electron density of the phenyl ring. This may decrease binding affinity in systems reliant on π-π stacking or cation-π interactions .

- 1-(4-Hydroxyphenyl)-3-(propan-2-yl)urea: The hydroxyl (-OH) group provides hydrogen-bonding capability but with different acidity (pKa ~10 vs.

Hydrogen-Bonding and Solubility

- 1-(4-Aminophenyl)-3-(2-morpholinoethyl)urea (S18): Incorporates a morpholine ring, enhancing water solubility due to the tertiary amine. This modification improves bioavailability compared to the lipophilic isopropyl group in the target compound .

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea: The pyrrole-carbonyl and methoxy groups introduce additional hydrogen-bond acceptors and donors, which may improve binding specificity but complicate synthesis .

Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility | Key Substituents |

|---|---|---|---|---|

| 1-(4-Aminophenyl)-3-(propan-2-yl)urea | 208.24 | ~1.5 | Moderate | 4-aminophenyl, isopropyl |

| 1-(2-Nitrophenyl)-3-(propan-2-yl)urea | 223.23 | ~1.8 | Low | 2-nitrophenyl, isopropyl |

| S18 (morpholinoethyl derivative) | ~350 | ~0.5 | High | 4-aminophenyl, morpholinoethyl |

| 1-(4-Hydroxyphenyl)-3-(propan-2-yl)urea | 208.26 | ~1.2 | Moderate | 4-hydroxyphenyl, isopropyl |

- Lipophilicity: The isopropyl group in the target compound increases LogP compared to morpholinoethyl derivatives, favoring membrane permeability but reducing aqueous solubility.

- Molecular Size: Bulkier substituents (e.g., morpholinoethyl, piperidinyl) in analogs like S18 and compound 17 () may hinder diffusion across biological barriers .

Métodos De Preparación

General Synthetic Route

The most commonly reported preparation method for 1-(4-Aminophenyl)-3-(propan-2-yl)urea involves the reaction between 4-aminophenyl isocyanate and propan-2-amine (isopropylamine) . This reaction proceeds via nucleophilic addition of the amine group on propan-2-amine to the electrophilic isocyanate group on 4-aminophenyl isocyanate, resulting in the formation of the urea bond:

$$

\text{4-aminophenyl isocyanate} + \text{propan-2-amine} \rightarrow \text{this compound}

$$

This method is straightforward, typically performed under mild conditions, and yields the target compound efficiently.

Detailed Reaction Conditions and Procedure

- Reactants : 4-aminophenyl isocyanate and propan-2-amine.

- Solvent : Often performed in anhydrous solvents such as dry dimethylformamide (DMF) or under solvent-free conditions depending on scale and purity requirements.

- Temperature : Room temperature to moderate heating (typically 20–60 °C).

- Reaction Time : Several hours (e.g., 12 hours) to ensure complete conversion.

- Catalysts/Additives : Generally, no catalysts are required due to the high reactivity of isocyanates toward amines.

- Workup : The reaction mixture is quenched with water or aqueous solutions, followed by extraction, drying, and purification by recrystallization or chromatography.

This approach ensures high yields and purity of the urea derivative.

Alternative Synthetic Approaches and Analogous Methods

While direct reaction of amines and isocyanates is the primary route, insights from related urea syntheses provide additional context:

Isocyanate Synthesis : The preparation of 4-aminophenyl isocyanate itself can be achieved via Curtius rearrangement or using diphenylphosphoryl azide (DPPA) from corresponding amines or carboxylic acid derivatives. This step is crucial as the availability of isocyanate determines the feasibility of the urea synthesis.

One-Pot Procedures : Some studies report one-pot procedures where isocyanate generation and subsequent urea formation occur sequentially without isolation of intermediates, improving efficiency and safety.

Solvent-Free Methods : For related compounds, solvent-free conditions with poly(phosphoric acid) as a catalyst have been used to enhance reaction rates and yields, although this is more common in heterocyclic urea derivatives synthesis.

Research Findings on Yield, Purity, and Structural Confirmation

The reaction between 4-aminophenyl isocyanate and propan-2-amine typically yields the urea compound in high purity and good to excellent yields (often >80%).

Structural confirmation is routinely performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra confirm the urea linkage and the aromatic amine presence.

- Mass Spectrometry (MS) : Confirms the molecular weight of 193.25 g/mol.

- Infrared Spectroscopy (IR) : Characteristic urea carbonyl stretch (~1680–1700 cm⁻¹) and NH stretches confirm functional groups.

The compound’s molecular formula is C10H15N3O, with a CAS number 70826-93-6.

Comparative Data Table: Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Reactants | 4-Aminophenyl isocyanate, propan-2-amine | Key starting materials |

| Molecular Formula | C10H15N3O | Target compound molecular formula |

| Molecular Weight | 193.25 g/mol | Confirmed by MS |

| Reaction Temperature | 20–60 °C | Mild heating or room temperature |

| Reaction Time | ~12 hours | Sufficient for complete conversion |

| Solvent | Dry DMF or solvent-free | Solvent choice depends on scale and purity |

| Yield | Typically >80% | High efficiency |

| Purification | Recrystallization or chromatography | To obtain pure product |

| Characterization Methods | NMR, IR, MS | Confirm structure and purity |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-(4-Aminophenyl)-3-(propan-2-yl)urea with high purity?

The synthesis typically involves coupling 4-aminophenyl isocyanate with isopropylamine derivatives under controlled conditions. Key steps include:

- Reagent selection : Trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) as a solvent system to enhance reaction efficiency and reduce side products .

- Temperature control : Reactions performed at 0–25°C to minimize thermal degradation.

- Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for real-time analysis of intermediates and final product . Yield optimization (~50–80%) requires iterative adjustments to stoichiometry and solvent polarity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm urea linkage, aromatic proton environments, and isopropyl group geometry (e.g., δ 1.58 ppm for isopropyl CH in H NMR) .

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm (C=O stretch of urea) and ~3300 cm (N-H stretches) .

- Mass Spectrometry (MS) : LCMS (ESI+) for molecular ion validation (e.g., m/z ~220–250 [M+H]) .

Q. What structural features influence its potential biological activity?

- The urea core enables hydrogen bonding with biological targets (e.g., enzymes or receptors).

- The 4-aminophenyl group contributes to π-π stacking interactions in hydrophobic binding pockets.

- The isopropyl substituent modulates lipophilicity, affecting membrane permeability and bioavailability .

Advanced Research Questions

Q. How can computational chemistry predict the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, exact-exchange functionals (e.g., B3LYP) improve thermochemical accuracy for urea derivatives .

- Molecular Dynamics (MD) : Simulate solvation effects and binding conformations with target proteins (e.g., kinases or dehydrogenases) .

- Docking Studies : Use software like AutoDock to predict binding affinities, leveraging crystallographic data from structurally analogous compounds .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native proteins).

- Structural analogs : Compare activity trends with derivatives (e.g., 1-(4-chlorophenyl)-3-isopropylurea vs. 1-(4-methoxyphenyl)-3-isopropylurea) to identify substituent effects .

- Experimental controls : Validate purity (>95% by HPLC) and exclude off-target effects via counter-screening .

Q. What strategies improve metabolic stability in preclinical studies?

- In vitro assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidation of the isopropyl group).

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to slow CYP450-mediated degradation .

- Prodrug design : Mask the urea group with a labile protecting moiety (e.g., carbamate) to enhance oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.